3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid
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Description
Scientific Research Applications
Indole Synthesis and Applications
Indole Synthesis Framework Indole compounds, including 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid, are significant in organic chemistry. Taber and Tirunahari (2011) provided a comprehensive classification of indole syntheses. They categorized the synthesis methods into nine types based on the bond formation in the indole ring, emphasizing the strategic approaches and historical evolution of indole synthesis. This review also detailed the name reactions associated with indole synthesis, such as Fischer, Bartoli, and Madelung syntheses, underscoring the diversity and complexity of constructing the indole nucleus (Taber & Tirunahari, 2011).
Carboxylic Acid Derivatives and Applications
Levulinic Acid in Drug Synthesis Zhang et al. (2021) discussed the versatile applications of levulinic acid (LEV) and its derivatives in drug synthesis. They highlighted its role in synthesizing various chemicals, notably its utilization in cancer treatment and medical materials. The flexibility of LEV, due to its carbonyl and carboxyl functional groups, allows it to serve as a raw material for drug synthesis, create pharmaceutical intermediates, and modify chemical reagents. This reveals the potential of carboxylic acid derivatives like 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid in pharmaceutical applications (Zhang et al., 2021).
Biocatalyst Inhibition by Carboxylic Acids Jarboe et al. (2013) explored the inhibitory effects of carboxylic acids on microbial biocatalysts like Escherichia coli and Saccharomyces cerevisiae, used in fermentative production. The review outlined the impact of carboxylic acids on cell membrane integrity, internal pH, and metabolic processes. Understanding these inhibitory mechanisms is crucial for engineering robust microbial strains for industrial applications, potentially affecting the usage of carboxylic acid derivatives in biotechnological processes (Jarboe et al., 2013).
properties
IUPAC Name |
3-formyl-6-methoxy-1-methylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-13-10-5-7(17-2)3-4-8(10)9(6-14)11(13)12(15)16/h3-6H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEKBEKYTOLNIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C(=C1C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid |
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